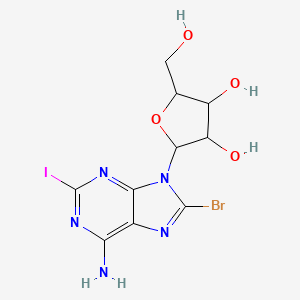
(2R,3R,4S,5R)-2-(6-amino-8-bromo-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,3R,4S,5R)-2-(6-amino-8-bromo-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic molecule that belongs to the class of nucleoside analogs. This compound is characterized by its unique structure, which includes a purine base substituted with bromine and iodine atoms, and a sugar moiety with multiple hydroxyl groups. The presence of these halogen atoms and functional groups makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-amino-8-bromo-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the introduction of amino, bromo, and iodo substituents. This can be achieved using halogenation reactions with reagents such as bromine and iodine, followed by amination reactions.
Glycosylation: The purine base is then coupled with a protected sugar moiety through a glycosylation reaction. This step often requires the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond.
Deprotection: The final step involves the removal of protecting groups from the sugar moiety to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of This compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process analytical technology (PAT) to monitor and control the synthesis in real-time.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-2-(6-amino-8-bromo-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The halogen atoms can be reduced to form dehalogenated derivatives.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or carboxylic acids, while substitution of the halogen atoms can result in the formation of various functionalized derivatives.
Scientific Research Applications
(2R,3R,4S,5R)-2-(6-amino-8-bromo-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a nucleoside analog in biochemical assays and as a probe for studying nucleic acid interactions.
Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-2-(6-amino-8-bromo-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The presence of halogen atoms can enhance its binding affinity to nucleic acid targets, leading to the inhibition of key enzymes involved in nucleic acid replication and transcription.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol: Lacks the halogen substituents, resulting in different chemical properties and biological activities.
(2R,3R,4S,5R)-2-(6-amino-8-chloro-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol: Contains a chlorine atom instead of bromine and iodine, leading to variations in reactivity and potency.
Uniqueness
The unique combination of bromine and iodine atoms in (2R,3R,4S,5R)-2-(6-amino-8-bromo-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds.
Properties
Molecular Formula |
C10H11BrIN5O4 |
|---|---|
Molecular Weight |
472.03 g/mol |
IUPAC Name |
2-(6-amino-8-bromo-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H11BrIN5O4/c11-9-14-3-6(13)15-10(12)16-7(3)17(9)8-5(20)4(19)2(1-18)21-8/h2,4-5,8,18-20H,1H2,(H2,13,15,16) |
InChI Key |
PBVHGOBCUSQRMQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=NC(=NC(=C3N=C2Br)N)I)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















